REACTION_CXSMILES
|
[C:1]([N:4](C)[NH:5][C:6](=[O:24])[CH:7](OCC1C=CC=CC=1)[C:8]([NH:10][N:11](C(O)=O)[CH3:12])=[O:9])(O)=O>[Pd].CO>[CH3:12][NH:11][NH:10][C:8](=[O:9])[CH2:7][C:6]([NH:5][NH:4][CH3:1])=[O:24]
|
Name
|
N′1,N′3-dicarboxybenzyloxy-N′1,N′3-dimethylmalono-hydrazide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)N(NC(C(C(=O)NN(C)C(=O)O)OCC1=CC=CC=C1)=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The suspension was filtered through celite
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CNNC(CC(=O)NNC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 15 mmol | |
AMOUNT: MASS | 2.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |